molecular formula C17H15N3O5S B4878472 4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No. B4878472
M. Wt: 373.4 g/mol
InChI Key: XIPFXGWQTAGGHI-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has also been found to exhibit various other biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. It has also been found to exhibit antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide in lab experiments is its potent anticancer activity. This compound has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide. One of the significant areas of research is to investigate the potential of this compound as a cancer therapeutic agent. Further studies are needed to determine the efficacy of this compound in animal models and clinical trials. Another area of research is to investigate the mechanism of action of this compound in more detail. Studies are needed to determine the exact binding site of this compound on tubulin and its effects on microtubule dynamics. Finally, studies are needed to investigate the potential of this compound in other scientific fields, such as inflammation and oxidative stress.

Synthesis Methods

4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be synthesized through various methods. One of the commonly used methods is the condensation reaction between 4,5-dimethoxy-2-nitrobenzamide and 4-methyl-2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide. The reaction yields 4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide as a yellow solid.

Scientific Research Applications

4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-9-5-4-6-14-15(9)18-17(26-14)19-16(21)10-7-12(24-2)13(25-3)8-11(10)20(22)23/h4-8H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFXGWQTAGGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

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